Product packaging for N-ethyl-N-phenyl-8-quinolinesulfonamide(Cat. No.:)

N-ethyl-N-phenyl-8-quinolinesulfonamide

Cat. No.: B276994
M. Wt: 312.4 g/mol
InChI Key: BYCVTBBBXMBXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-phenyl-8-quinolinesulfonamide is a chemical research compound belonging to the class of 8-quinolinesulfonamides, which are of significant interest in medicinal chemistry and pharmacology. While the specific profile of this analog is under investigation, closely related structural analogs have been extensively studied as potent and selective ligands for various serotonin receptors, particularly the 5-HT7 receptor . Compounds in this class, such as certain N-ethyl-N-alkyl-8-quinolinesulfonamides, have been identified as high-affinity 5-HT7 receptor antagonists (with Ki values in the nanomolar range) and have shown good selectivity over other receptor subtypes like 5-HT1A, 5-HT2A, and 5-HT6 . This receptor target is implicated in regulating circadian rhythms, sleep, and mood, making its ligands valuable pharmacological tools for neuroscientific research . Furthermore, the 8-quinolinesulfonamide scaffold is a privileged structure in drug discovery. Beyond neuropharmacology, hybrid molecules incorporating quinoline and sulfonamide moieties have demonstrated notable cytotoxic activity against a range of human cancer cell lines, including lung, HeLa, colorectal, and breast cancer, suggesting potential applications in oncology research . The mechanism of action for such anticancer activity may involve the inhibition of key enzymes like PI3K, as supported by molecular docking studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential as a novel chemical entity in these and other emerging areas of biological investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O2S B276994 N-ethyl-N-phenyl-8-quinolinesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

N-ethyl-N-phenylquinoline-8-sulfonamide

InChI

InChI=1S/C17H16N2O2S/c1-2-19(15-10-4-3-5-11-15)22(20,21)16-12-6-8-14-9-7-13-18-17(14)16/h3-13H,2H2,1H3

InChI Key

BYCVTBBBXMBXHK-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

In Silico and in Vitro Screening:once the Compound is Synthesized, a Broad Based Screening Approach Could Efficiently Identify Potential Biological Activities.

Computational Docking: Molecular docking studies could be performed against a panel of known drug targets for quinoline-sulfonamides, such as carbonic anhydrases, kinases, and enzymes involved in neurodegeneration. This would help prioritize subsequent in vitro assays.

Broad-Spectrum Biological Screening: The compound should be screened against a diverse range of biological assays, including anticancer cell line panels (e.g., NCI-60), antimicrobial assays against representative bacterial and fungal strains, and enzyme inhibition assays for targets identified in docking studies.

Structure Activity Relationship Sar Studies:a Medicinal Chemistry Campaign Should Be Initiated to Synthesize a Library of Analogues of N Ethyl N Phenyl 8 Quinolinesulfonamide. This Would Involve Systematic Modifications of the Quinoline Ring, the Ethyl Group, and the Phenyl Group to Establish a Clear Structure Activity Relationship. These Studies Would Be Crucial for Optimizing Potency, Selectivity, and Pharmacokinetic Properties.

The exploration of N-ethyl-N-phenyl-8-quinolinesulfonamide represents a tangible opportunity to expand the chemical space of biologically active quinoline-sulfonamides. While currently a scientific unknown, a systematic investigation based on the established potential of its chemical relatives could unveil a novel compound with significant therapeutic promise. The path forward requires a dedicated effort in synthesis, screening, and mechanistic studies to bring this molecule from obscurity into the light of scientific discovery.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of N Ethyl N Phenyl 8 Quinolinesulfonamide Analogues

Correlation of Structural Features with Biological Activities

The biological activity of quinoline (B57606) derivatives is intricately linked to their structural composition. The nature and position of substituents on the quinoline ring system, as well as the characteristics of the sulfonamide moiety and its N-substituents, play pivotal roles in determining the potency and selectivity of these compounds.

The substituents attached to the nitrogen atom of the sulfonamide group are critical determinants of biological activity. Studies on related heterocyclic sulfonamides have demonstrated that variations in these N-substituents can significantly impact the compound's inhibitory potential and target specificity. For instance, in a series of isosteviol-based 1,3-aminoalcohols, the presence of a basic secondary amino function, alongside an ester group, was found to be essential for inhibiting cell growth. mdpi.com The nature of the N-substituent, such as N-benzyl or (1H-imidazol-1-yl)-propyl groups, appeared crucial for reliable antiproliferative activity. mdpi.com This highlights the importance of the electronic and steric properties of the N-substituents in the N-ethyl-N-phenyl-8-quinolinesulfonamide scaffold for its interaction with biological targets. The ethyl and phenyl groups in the parent compound contribute a specific lipophilic and aromatic character that influences its binding affinity.

The quinoline ring and the sulfonamide linker are fundamental components for the molecular recognition of this class of compounds. The quinoline nucleus, a bicyclic aromatic system, can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, with biological macromolecules. Research on other quinoline-based compounds has shown that substituents such as an aniline (B41778) group at C-4, aminoacrylamide at C-6, a cyano group at C-3, and alkoxy groups at C-7 are important for optimal anticancer activity. nih.gov

The sulfonamide moiety is a key structural feature, known for its ability to act as a hydrogen bond acceptor and to coordinate with metal ions in enzyme active sites. Its geometry and electronic properties are crucial for orienting the quinolyl and N-phenyl groups within a binding pocket, thereby facilitating effective molecular recognition and biological response.

Elucidation of Molecular Mechanisms through Receptor/Enzyme Interactions

Understanding the molecular interactions between this compound analogues and their biological targets is essential for elucidating their mechanism of action. Computational and experimental techniques have been employed to model and validate these interactions at an atomic level.

Molecular docking studies are instrumental in predicting the preferred orientation of a ligand when it binds to a receptor or enzyme. For quinoline-based inhibitors, docking simulations have been used to understand their binding modes within the active sites of various kinases. nih.gov These studies often reveal that the quinoline scaffold orients itself to form key interactions with specific amino acid residues. While specific docking studies on this compound are not detailed in the provided results, the general principles derived from related structures can be applied. For instance, in the development of potential ERK1/2 inhibitors, molecular modeling was used to guide the synthesis of analogues with improved activity. nih.govresearchgate.net

The predicted binding poses from docking studies help to rationalize the observed structure-activity relationships and guide the design of new analogues with enhanced potency and selectivity.

The stability of the ligand-receptor complex is governed by a network of non-covalent interactions. For sulfonamide-containing compounds, hydrogen bonds involving the sulfonyl oxygens and the NH group (if present) are often critical for anchoring the molecule in the binding site.

Exploration of Specific Biochemical Pathways

The biological effects of this compound and its derivatives are mediated through their modulation of specific biochemical pathways. While the direct targets of this specific compound are not explicitly identified in the search results, the broader class of quinoline derivatives has been extensively studied for its impact on various signaling cascades, particularly those involved in cell proliferation and survival.

For example, many quinoline-based small molecules have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling. nih.gov The inhibition of kinases such as ERK1/2 has been a focus of research for developing anticancer agents. nih.govresearchgate.net The structure-activity relationship studies of some quinoline analogues have been aimed at developing substrate-specific inhibitors of these kinases, thereby providing a more targeted therapeutic approach. nih.gov The investigation of such compounds often involves assessing their ability to inhibit phosphorylation events and induce apoptosis in cancer cell lines. nih.govresearchgate.net

Enzyme Inhibition Mechanisms (e.g., Competitive Inhibition)

The enzymatic inhibition mechanisms of this compound analogues have been a subject of scientific investigation, particularly focusing on their potential as therapeutic agents. Studies on various derivatives of the core 8-quinolinesulfonamide structure have revealed insights into how these molecules interact with specific enzymes, with competitive inhibition being a frequently observed mechanism.

Research into a series of novel quinoline-sulfonamide derivatives has identified them as dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are key enzymes implicated in neurodegenerative conditions like Alzheimer's disease. rsc.org Kinetic studies performed on the most potent of these analogues demonstrated a competitive mode of inhibition. rsc.org This suggests that these compounds likely bind to the active site of the enzymes, competing with the natural substrates. The binding is predominantly characterized by hydrophobic and van der Waals interactions, although hydrogen bonds with key amino acid residues in the catalytic site, such as TYR434 and TYR60 for MAO-B, and PHE 338 for AChE, have also been observed. rsc.org

Similarly, investigations into 8-quinolinesulfonamide derivatives as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a critical enzyme in cancer cell metabolism, have been conducted. nih.govnih.gov While the specific mode of inhibition for all studied derivatives is not always detailed as competitive, the focus on designing molecules that interact with the enzyme's regulatory sites points towards a targeted binding mechanism. For instance, in silico studies have been used to identify potent modulators, and subsequent in vitro experiments have confirmed their ability to affect intracellular pyruvate levels in cancer cells. nih.govnih.gov

The following tables present data on the inhibitory activities of various 8-quinolinesulfonamide analogues against different enzymes.

Table 1: Inhibitory Activity of Quinoline-Sulfonamide Analogues against Monoamine Oxidases (MAOs) and Cholinesterases (ChEs) rsc.org

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Mode
a5MAO-A0.59 ± 0.04Competitive
a12MAO-B0.47 ± 0.03Competitive
a11BChE0.58 ± 0.05Competitive
a6AChE1.10 ± 0.77Competitive

IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Cytotoxic Activity of 8-Quinolinesulfonamide Derivatives in Cancer Cell Lines nih.gov

CompoundCell LineExposure Time (h)Concentration Range (µg/mL)Effect
9aA549 (Lung Cancer)720.1 - 200Reduction in intracellular pyruvate level, impact on cell viability and cell-cycle
9bFour selected cancer cell linesNot specifiedNot specifiedCytotoxic to cancer cells, not to normal cells

Note: This table reflects the biological outcome of enzyme modulation rather than direct enzyme inhibition values.

Conclusion and Future Directions in N Ethyl N Phenyl 8 Quinolinesulfonamide Research

Synthesis of Current Academic Understanding

Currently, there is a notable absence of published academic literature specifically detailing the synthesis, physicochemical properties, or biological evaluation of N-ethyl-N-phenyl-8-quinolinesulfonamide. However, a synthesis of the current understanding can be extrapolated from the extensive research on structurally related quinoline-8-sulfonamide (B86410) derivatives.

The general and well-established method for the synthesis of N-substituted quinoline-8-sulfonamides involves the reaction of quinoline-8-sulfonyl chloride with a corresponding primary or secondary amine. rsc.org This reaction is typically carried out in a suitable solvent and often in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, various N-aryl and N-alkyl quinoline-8-sulfonamides have been synthesized using this approach. rsc.org It is therefore highly probable that this compound could be synthesized by reacting quinoline-8-sulfonyl chloride with N-ethylaniline.

The biological potential of this compound can be inferred from the activities of its structural relatives. Quinoline-8-sulfonamide derivatives have been investigated for a multitude of therapeutic applications, including:

Anticancer Activity: Many quinoline-sulfonamide hybrids have been designed and evaluated for their anticancer properties against various cell lines. nih.gov Some derivatives have shown potent activity as inhibitors of enzymes crucial for cancer progression, such as carbonic anhydrases. nih.gov

Neuroprotective Effects: Certain quinoline-sulfonamides have been explored as multi-targeting agents for neurodegenerative diseases like Alzheimer's, acting as inhibitors of monoamine oxidases and cholinesterases. rsc.org

Antimicrobial Properties: The quinoline (B57606) scaffold is a well-known component of many antimicrobial agents, and its sulfonamide derivatives have also been investigated for their antibacterial and antifungal activities. nih.gov

The N-ethyl-N-phenyl substitution on the sulfonamide nitrogen introduces a combination of lipophilic and aromatic characteristics that could significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The phenyl group could engage in π-π stacking interactions with biological targets, while the ethyl group could modulate solubility and steric hindrance.

Identification of Critical Knowledge Gaps

The primary and most critical knowledge gap is the complete lack of empirical data for this compound. This encompasses a wide range of fundamental scientific information:

Area of Knowledge Specific Information Lacking
Chemical Synthesis A documented and optimized synthetic protocol, including reaction conditions, catalysts, yields, and purification methods.
Physicochemical Properties Data on its melting point, boiling point, solubility in various solvents, and spectroscopic characterization (NMR, IR, Mass Spectrometry).
Structural Biology X-ray crystallographic data to understand its three-dimensional structure and intermolecular interactions.
Pharmacological Profile Any information regarding its biological activity, including its mechanism of action, potency, and selectivity against any biological target.
Pharmacokinetics Studies on its absorption, distribution, metabolism, and excretion (ADME) profile.
Toxicology Assessment of its cytotoxicity and overall safety profile.

Without this foundational knowledge, the potential of this compound as a lead compound in drug discovery remains entirely speculative.

Proposed Future Research Trajectories

To address the identified knowledge gaps and to ascertain the potential of this compound, a structured and multi-faceted research approach is proposed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.